![molecular formula C15H13BrN2O5 B5544660 3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

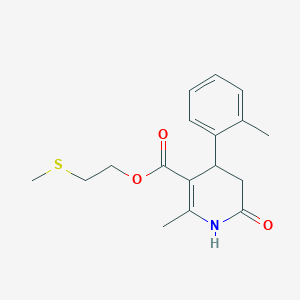

Description

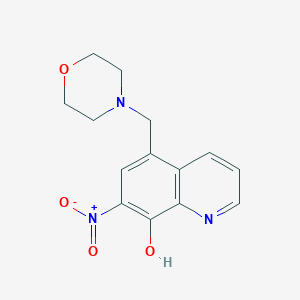

“3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime” is a chemical compound with the molecular formula C15H12BrNO5 . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime” includes a bromine atom, a methoxy group, a nitrobenzyl group, and an oxime group attached to a benzene ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties .Scientific Research Applications

Oxidation and Catalysis

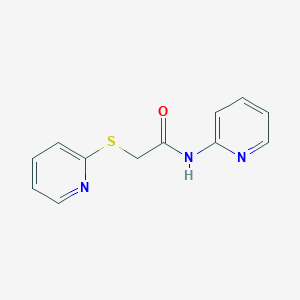

- The oxidation of methoxy substituted benzyl phenyl sulfides, which includes derivatives similar to 3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime, can be used to distinguish between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This process leads to the formation of methoxy substituted benzyl derivatives, aldehydes, and diphenyl disulfide (Lai, Spaetzel, & Lee, 2002).

- The photocatalytic oxidation of benzyl alcohol and its derivatives on TiO2 under O2 atmosphere and visible light irradiation is an area of research. This includes the oxidation of compounds related to 3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Higashimoto et al., 2009).

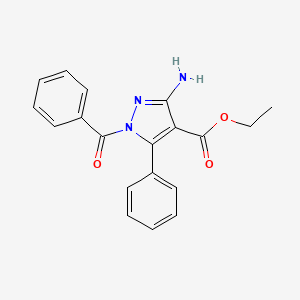

Synthesis and Characterization

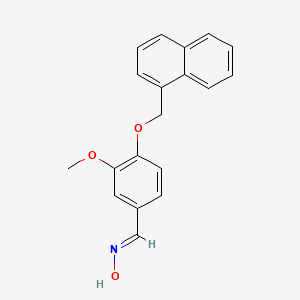

- Research has been conducted on the synthesis and spectral characterization of benzyloxybenzaldehyde derivatives and benzofurans from ortho-substituted benzaldehydes and 4-nitrobenzyl bromide. This is relevant to the synthesis and analysis of 3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Hayvalı et al., 2010).

- An improved protocol for the synthesis of 3-hydroxy-5-nitrobenzaldehyde, a compound related to 3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime, has been investigated, demonstrating advancements in synthetic methods (Zhang Wen-jing, 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(NE)-N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O5/c1-22-14-7-11(8-17-19)6-13(16)15(14)23-9-10-2-4-12(5-3-10)18(20)21/h2-8,19H,9H2,1H3/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHOIIFXCIILGF-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)